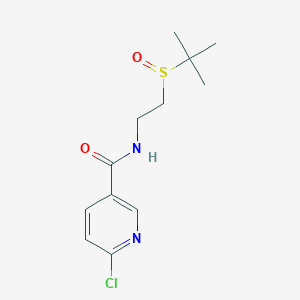![molecular formula C9H10BrF3N2O2 B2503768 ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 354989-32-5](/img/structure/B2503768.png)
ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. Although the specific compound is not directly synthesized or characterized in the provided papers, similar pyrazole derivatives have been synthesized and studied, providing insights into the general properties and reactivity of such compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, a novel pyrazole derivative was synthesized using a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized from a pyrazolidine precursor through esterification and bromination . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of halogenated starting materials and cyclocondensation reactions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures of these compounds can exhibit intermolecular hydrogen bonding and π-π stacking interactions, which contribute to their stability . Theoretical calculations, including DFT, can be used to predict and compare the molecular geometry and electronic properties with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acetylation, as seen in the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . The reactivity of these compounds can be influenced by the solvent, temperature, and presence of catalysts, leading to the formation of monoacetylated, diacetylated, or triacetylated products . The specific reactivity of "this compound" would depend on its functional groups and substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of substituents like trifluoromethyl groups can affect the compound's lipophilicity and electronic properties . The intermolecular interactions observed in crystal structures can also impact the compound's melting point and solubility . The specific properties of the compound would need to be determined experimentally, but insights can be drawn from the characterization of similar compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives for Potential Therapeutic Applications : Researchers synthesized novel derivatives of celecoxib by adding ethyl α-bromoacetate to sulfonamides. These compounds showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Development of Antimicrobial Agents : Ethyl 2-(1H-pyrazol-1-yl)acetate was used as a starting material to synthesize new derivatives with potent antibacterial properties against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These findings highlight its role in developing new antimicrobial agents (M. Asif et al., 2021).
Synthesis of Novel Thiazoles and Pyrazolo[1,5-a]pyrimidines : Researchers utilized ethyl 2-(cyano(4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)thiazol-2-yl)methylene)-2,3-dihydro-4-methyl-3-phenylthiazole-5-carboxylate for synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines. This process highlighted the compound's utility in producing diverse heterocyclic compounds with potential biological activities (A. Abdelhamid & M. A. M. Afifi, 2010).
Creation of Fused Pyrazole Derivatives : A study demonstrated the use of ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate in synthesizing new furo[2,3-c]pyrazoles and pyrano[2,3-c]pyrazoles. This research contributed to the development of novel fused pyrazole derivatives, emphasizing the compound's versatility in heterocyclic chemistry (A. Abdelhamid & Bahia Y. Riad, 1987).
Mecanismo De Acción
Mode of Action
It is likely that this compound interacts with its targets through covalent or non-covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by “ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate”. Given its chemical structure, it may be involved in pathways related to pyrazole metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile .
Result of Action
The effects would largely depend on the compound’s specific targets and the biochemical pathways it affects .
Safety and Hazards
Direcciones Futuras
Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate may find more applications in the future as our understanding of its properties and potential uses continues to grow. It’s also worth noting that trifluoromethyl group-containing drugs have been gaining attention in the pharmaceutical industry, suggesting potential future directions for this compound .
Propiedades
IUPAC Name |
ethyl 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFMFUIFOHFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354989-32-5 |
Source


|
| Record name | ethyl 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)
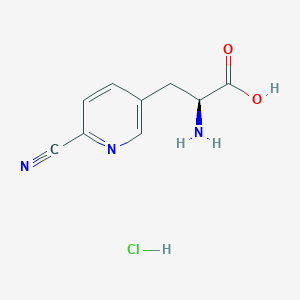
![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B2503692.png)
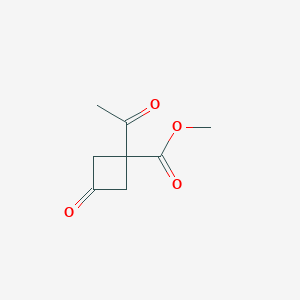
![5-(5-Fluoropyrimidin-4-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2503694.png)
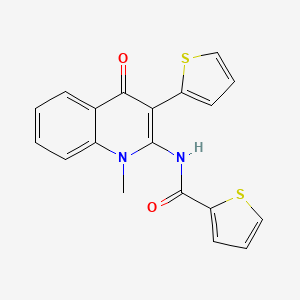
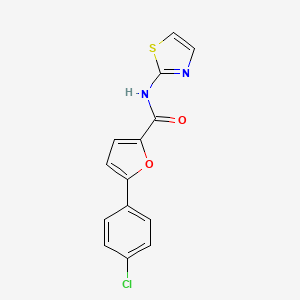

![N-cyclopropyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2503701.png)
![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

